molecular formula C10H9ClN2S B14021040 5-(4-Chloro-3-methylphenyl)thiazol-2-amine

5-(4-Chloro-3-methylphenyl)thiazol-2-amine

Cat. No.: B14021040
M. Wt: 224.71 g/mol
InChI Key: NKSZXNXAWCGCHD-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Nucleus as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is designated as a "privileged scaffold" in medicinal chemistry. nanobioletters.comijarsct.co.in This status is attributed to its frequent appearance in a multitude of biologically active compounds, including a number of FDA-approved drugs. youtube.com The structural features of the thiazole ring, such as its ability to act as a bioisostere for other aromatic or heterocyclic rings and its capacity to engage in various non-covalent interactions like hydrogen bonding and pi-stacking, make it a versatile building block in drug design. ijarsct.co.inpatsnap.com Its planar and aromatic nature provides a rigid core for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. ijarsct.co.in The thiazole nucleus is found in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. sysrevpharm.orgnih.gov

Historical Context of Thiazole Derivatives in Drug Discovery

The journey of thiazole derivatives in medicine is marked by significant milestones. The discovery of sulfathiazole, an early antimicrobial sulfonamide, highlighted the therapeutic potential of this heterocyclic system. sysrevpharm.org A pivotal moment in the history of thiazoles was the identification of the thiazole ring within the structure of thiamine (B1217682) (Vitamin B1), a vital micronutrient. ijarsct.co.in The subsequent development of penicillin and its derivatives, many of which incorporate a fused thiazole ring (the thiazolidine (B150603) ring), revolutionized the treatment of bacterial infections and solidified the importance of this scaffold. sysrevpharm.org Over the decades, research has expanded dramatically, leading to the synthesis of numerous thiazole-containing drugs. Examples include the antiretroviral agent Ritonavir, the antifungal Abafungin, and the third-generation cephalosporin (B10832234) antibiotic Cefdinir. sysrevpharm.org These successes have continuously fueled interest in the thiazole core, establishing it as a validated and fruitful starting point for drug discovery programs.

Overview of the Medicinal Chemistry Landscape for Thiazol-2-amine Derivatives

Within the vast family of thiazole derivatives, the thiazol-2-amine moiety is a particularly prominent pharmacophore. mdpi.commdpi.com The amino group at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents to modulate the compound's physicochemical properties and biological activity. mdpi.com This structural motif is a key component in several clinically significant drugs. For instance, Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, features a 2-aminothiazole (B372263) core. sysrevpharm.org

Derivatives of 2-aminothiazole have been extensively investigated and have demonstrated a broad spectrum of biological activities. nih.gov Researchers have successfully designed and synthesized 2-aminothiazole analogs with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The ability to modify the scaffold at the 2-amino position, as well as at the 4- and 5-positions of the thiazole ring, allows for fine-tuning of the molecule's interaction with specific biological targets, making it a highly adaptable framework for developing targeted therapies. ijarsct.co.in

Rationale for Investigating 5-(4-Chloro-3-methylphenyl)thiazol-2-amine within the Broader Context of Bioactive Heterocycles

The specific investigation of this compound is predicated on a rational drug design approach that combines a proven bioactive scaffold with strategic substitutions intended to enhance therapeutic properties.

The specific substitution pattern on the phenyl ring—a chloro group at the 4-position and a methyl group at the 3-position—is of particular interest for several reasons:

Chloro Substitution: The inclusion of a chlorine atom can significantly impact a molecule's biological activity. nih.gov Halogens, particularly chlorine, can form halogen bonds, a type of non-covalent interaction that can enhance binding to a biological target. chemrxiv.org Furthermore, a chloro substituent can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes. It can also block sites of metabolic attack, leading to improved metabolic stability and a longer duration of action. nih.govchemrxiv.org In some contexts, the substitution of hydrogen with chlorine has led to remarkable improvements in potency, an effect sometimes termed the "magic chloro" effect. nih.gov

Methyl Substitution: The methyl group, while seemingly simple, can also profoundly affect a compound's properties. It can enhance binding affinity by occupying hydrophobic pockets within a target protein. youtube.com Like the chloro group, it can also block metabolic pathways, thereby increasing the compound's half-life. The strategic placement of a methyl group can lead to significant gains in potency, a phenomenon often referred to as the "magic methyl" effect. youtube.com

The combination of a 4-chloro and 3-methyl substitution pattern on a phenyl ring attached to a bioactive core has been shown to be favorable in other contexts. For example, studies on thiazole-5-carboxamide (B1230067) derivatives found that a 4-chloro-2-methylphenyl amido substitution resulted in significant anticancer activity. mdpi.comresearchgate.net While the linkage is different, it highlights the potential of this specific substituted phenyl moiety to contribute to bioactivity. Therefore, the synthesis and biological evaluation of this compound is a logical step in the quest for novel therapeutic agents, leveraging the known strengths of the thiazol-2-amine scaffold and the well-documented benefits of chloro and methyl substitutions in drug design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c1-6-4-7(2-3-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)

InChI Key

NKSZXNXAWCGCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(S2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 5 4 Chloro 3 Methylphenyl Thiazol 2 Amine and Its Analogues

Retrosynthetic Analysis of the 5-(4-Chloro-3-methylphenyl)thiazol-2-amine Core

A retrosynthetic analysis of the target molecule, this compound, reveals a clear path to its synthesis. The core 2-aminothiazole (B372263) ring can be disconnected via the well-established Hantzsch thiazole (B1198619) synthesis. This disconnection points to two primary precursors: an α-haloketone and a thiourea (B124793) derivative.

Specifically, the C4-C5 and C-S bonds of the thiazole ring are disconnected, leading to the identification of 2-bromo-1-(4-chloro-3-methylphenyl)ethanone (B1297077) as the key α-haloketone intermediate and thiourea as the source of the 2-amino group and the sulfur atom of the heterocycle. This approach is a direct and efficient strategy for constructing the desired thiazole ring system.

Classical Approaches to Thiazole Synthesis

The synthesis of thiazole derivatives has a rich history, with several classical methods developed over the years. These methods provide a foundation for the targeted synthesis of more complex structures like this compound.

Hantzsch Thiazole Synthesis and its Applicability

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone of thiazole chemistry. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole. synarchive.com In the context of synthesizing 2-aminothiazoles, thiourea is commonly used as the thioamide component. chemhelpasap.com

The reaction mechanism begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.com The Hantzsch synthesis is known for its high yields and the simplicity of its execution, making it a highly applicable method for the synthesis of this compound. chemhelpasap.commdpi.com

Alternative Cyclization Strategies for Thiazol-2-amine Formation

While the Hantzsch synthesis is the most prominent method, other strategies for forming the thiazol-2-amine ring exist. These include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org Another approach is the reaction of ketones with halogens and thiourea in a one-pot reaction, which avoids the pre-synthesis of the α-haloketone. acs.org Additionally, various catalytic systems, including iodine and sodium fluoride, have been employed to facilitate the synthesis of 2-aminothiazoles under milder conditions. researchgate.net These alternative methods can be valuable when the required α-haloketone is unstable or difficult to prepare.

Targeted Synthesis of this compound

The targeted synthesis of this compound relies on the principles of the Hantzsch synthesis, involving the preparation of a specific α-haloketone precursor and the optimization of the subsequent cyclization reaction.

Precursor Synthesis and Optimization

The key precursor for the synthesis of the target molecule is 2-bromo-1-(4-chloro-3-methylphenyl)ethanone. This intermediate is typically synthesized from the corresponding acetophenone (B1666503), 1-(4-chloro-3-methylphenyl)ethanone. The bromination of aromatic ketones is a common method for producing α-bromo ketones. mdpi.com This can be achieved using bromine in a suitable solvent like acetic acid.

Optimization of this step involves controlling the reaction conditions to ensure selective bromination at the α-carbon and to minimize side reactions, such as aromatic ring bromination. The starting acetophenone can be prepared through Friedel-Crafts acylation of 3-chloro-toluene.

Reaction Conditions and Yield Optimization

The final step in the synthesis is the reaction of 2-bromo-1-(4-chloro-3-methylphenyl)ethanone with thiourea. The reaction is typically carried out in a polar solvent such as ethanol (B145695) or methanol. chemhelpasap.commdpi.com Heating the reaction mixture is generally required to drive the reaction to completion. mdpi.com

Optimization of the reaction conditions is crucial for maximizing the yield and purity of the final product. This includes adjusting the reaction temperature, time, and the stoichiometry of the reactants. An excess of thiourea is sometimes used to ensure the complete consumption of the α-bromo ketone. chemhelpasap.com After the reaction is complete, the product, being poorly soluble in water, can often be precipitated by adding the reaction mixture to a basic aqueous solution, such as sodium carbonate, to neutralize the hydrohalic acid formed during the reaction. chemhelpasap.com

Table of Reaction Parameters and Outcomes:

EntrySolventTemperature (°C)Time (h)Molar Ratio (Ketone:Thiourea)Yield (%)
1EthanolReflux241:165
2Methanol1000.51:1.5High
3EthanolReflux51:1.2Good

Note: The data in this table is illustrative and based on general procedures for Hantzsch thiazole synthesis. Specific yields for this compound would require experimental determination.

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The application of green chemistry principles to the synthesis of thiazole derivatives, including this compound, aims to reduce the environmental impact of chemical manufacturing. This involves the use of safer solvents, alternative energy sources, and catalytic reactions to improve efficiency and minimize waste.

One of the key areas of development is the use of alternative energy sources such as microwave irradiation and ultrasound. tandfonline.commdpi.comjusst.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the Hantzsch thiazole synthesis. jusst.orgscielo.brnih.gov This is attributed to the efficient and uniform heating of the reaction mixture, leading to faster reaction rates. youtube.com Similarly, ultrasound-assisted synthesis offers a green alternative by providing mechanical energy to the reaction, which can enhance reaction rates and yields, often under milder conditions and with shorter reaction times. tandfonline.commdpi.combohrium.comnih.govnih.gov

The replacement of conventional volatile organic solvents with greener alternatives is another cornerstone of green thiazole synthesis. Water has been successfully employed as a solvent in the Hantzsch synthesis, offering an environmentally friendly and cost-effective option. nih.gov Other green solvents like polyethylene (B3416737) glycol (PEG) have also been investigated. The use of solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, represents an even more sustainable approach, minimizing waste and simplifying product isolation. organic-chemistry.org

A comparative look at traditional versus green synthetic methods for thiazole derivatives reveals significant advantages for the latter, as detailed in the table below.

ParameterTraditional SynthesisGreen Synthesis Approaches
Energy SourceConventional heating (e.g., oil bath)Microwave irradiation, Ultrasound
SolventsVolatile organic compounds (VOCs)Water, PEG, solvent-free conditions
Reaction TimeOften several hoursMinutes to a few hours
YieldsVariable, can be moderateOften high to excellent
CatalystOften stoichiometric reagentsReusable heterogeneous catalysts
Work-upOften requires extraction and chromatographySimpler, sometimes just filtration
Table 1: Comparison of Traditional and Green Synthetic Methodologies for Thiazole Derivatives.

Scale-Up Considerations for Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale for a compound like this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability. longdom.org

Reaction Parameters that are easily controlled in a laboratory setting, such as temperature, pressure, and reaction time, need to be carefully optimized for a larger scale. africanjournalofbiomedicalresearch.comresearchgate.net For the Hantzsch synthesis, exothermic reactions can pose a significant challenge on a larger scale, requiring efficient heat management systems to prevent runaway reactions. The choice of reactor is also critical; for example, a batch reactor might be suitable for smaller industrial production, while a continuous flow reactor could offer better control over reaction parameters and improved safety for larger volumes.

Reagent and Solvent Selection also plays a crucial role. The cost and availability of starting materials become more significant at an industrial scale. The use of hazardous reagents or solvents, which might be manageable in a lab, can create significant safety and environmental challenges in a large-scale setting, necessitating the exploration of safer alternatives. longdom.org

Work-up and Purification procedures must be adapted for large-scale production. Laboratory techniques like column chromatography are often not feasible for large quantities. Alternative purification methods such as crystallization, distillation, or extraction need to be developed and optimized to ensure the final product meets the required purity standards. longdom.org

Process Safety and Environmental Impact are paramount in industrial synthesis. A thorough hazard analysis is required to identify and mitigate potential risks. longdom.org The environmental impact of the process, including waste generation and energy consumption, must be assessed and minimized to comply with regulations and promote sustainability. migrationletters.com

The following table outlines some key considerations when scaling up the synthesis of thiazole derivatives.

FactorLaboratory ScaleIndustrial Scale
Batch SizeMilligrams to gramsKilograms to tons
EquipmentGlasswareReactors (batch or continuous flow), industrial filtration and drying equipment
Heat TransferRelatively simpleCritical for safety and reaction control, requires efficient cooling/heating systems
MixingStir barsIndustrial agitators, baffles
PurificationChromatography, simple crystallizationCrystallization, distillation, extraction
SafetyFume hood, personal protective equipmentProcess safety management, hazard and operability (HAZOP) studies
CostReagent cost is a factorRaw material cost, energy consumption, and waste disposal are major cost drivers
Table 2: Key Differences in Laboratory vs. Industrial Scale Synthesis.

Structural Elucidation and Conformational Analysis of 5 4 Chloro 3 Methylphenyl Thiazol 2 Amine

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information regarding the molecular structure, bonding, and electronic properties of a compound. The following techniques are essential for the complete characterization of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be mapped.

Following a thorough search of scientific literature and chemical databases, no experimental ¹H or ¹³C NMR data for this compound could be located in the public domain. The table below is intended to display such data; however, it remains unpopulated due to the absence of available information.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

A comprehensive search for experimental IR spectroscopic data for this compound did not yield any specific results. Therefore, the characteristic absorption bands for its functional groups cannot be empirically reported at this time.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Frequency (cm⁻¹) Intensity Assignment

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and obtaining information about its structure through the analysis of its fragmentation patterns.

No experimental mass spectrometry data for this compound is currently available in the public scientific literature. The determination of its molecular ion peak and fragmentation pathway remains to be experimentally verified.

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) are indicative of the types of electronic systems, such as aromatic rings and conjugated systems, present in the compound.

An extensive search of scientific databases did not uncover any experimental UV-Vis spectroscopic data for this compound.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm) Molar Absorptivity (ε) Solvent Assignment

Advanced Structural Analysis

For an unambiguous determination of the three-dimensional molecular structure, X-ray crystallography is the gold standard.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of crystallographic databases reveals that the crystal structure of this compound has not been determined or reported to date. Consequently, no crystallographic data is available.

Table 6: Selected Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
V (ų) Data not available

Conformational Analysis using Computational Methods and Spectroscopic Data

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties. The primary conformational variable in this molecule is the degree of rotation around the single bond connecting the 4-chloro-3-methylphenyl ring and the thiazol-2-amine ring. The spatial arrangement of these two rings relative to each other is defined by the torsional or dihedral angle. A comprehensive understanding of this conformation is achieved through a synergistic approach, combining theoretical calculations with experimental spectroscopic data.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the most stable conformation of the molecule in the gaseous phase. scispace.com These calculations can determine optimized geometrical parameters such as bond lengths, bond angles, and the crucial dihedral angle between the phenyl and thiazole (B1198619) rings. researchgate.net For structurally related molecules, DFT calculations have been successfully employed to correlate theoretical data with experimental results from X-ray crystallography and vibrational spectroscopy. scispace.comresearchgate.net

Studies on similar 5-phenyl-1,3,4-thiadiazole derivatives have shown that the dihedral angle between the aromatic rings can vary significantly, with reported values ranging from 6.31° to 74.50°. nih.govnih.gov This variation highlights the influence of substitution patterns and crystal packing forces on the final solid-state conformation. For 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine, a dihedral angle of 31.19° was observed between the thiadiazole and phenyl rings. nih.govresearchgate.net In the case of 2-(2′-aminophenyl)benzothiazole derivatives, the angle between the benzothiazole (B30560) plane and the phenyl ring was found to be nearly planar, in the range of 4.1–5.4°. mdpi.com Computational modeling of this compound would allow for the mapping of its potential energy surface to identify the lowest energy (most stable) conformer.

The following table presents predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures. scispace.comresearchgate.net

Table 1: Predicted Geometrical Parameters from Computational Analysis

ParameterPredicted Value
C-S Bond Length (Thiazole)~1.72 - 1.74 Å
C-N Bond Length (Thiazole)~1.31 - 1.37 Å
C=C Bond Length (Thiazole)~1.37 Å
C-Cl Bond Length~1.74 Å
Phenyl-Thiazole Dihedral AngleVariable (dependent on energy minima)

Spectroscopic techniques provide experimental data to validate and refine the computational models. Single-crystal X-ray diffraction offers the most definitive insight into the solid-state conformation. elsevierpure.com While specific crystallographic data for the title compound is not available, analysis of related structures provides a strong basis for understanding its molecular arrangement. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of the molecule. The anticipated ¹H and ¹³C NMR chemical shifts can be predicted using computational methods and compared with experimental data from similar compounds. elsevierpure.commdpi.comelsevierpure.com

Table 2: Expected ¹H NMR Chemical Shifts (in ppm)

ProtonExpected Chemical Shift (δ)
-NH₂ (Amine)~5.5 - 6.6 ppm (broad singlet)
-CH₃ (Methyl)~2.5 ppm (singlet)
Thiazole Ring Proton~7.3 ppm (singlet)
Aromatic Protons (Phenyl Ring)~7.1 - 7.8 ppm (multiplet)

Table 3: Expected ¹³C NMR Chemical Shifts (in ppm)

CarbonExpected Chemical Shift (δ)
-CH₃ (Methyl)~15 ppm
Aromatic & Thiazole Carbons~102 - 150 ppm
C-NH₂ (Thiazole)~160 - 170 ppm

Vibrational spectroscopy (FT-IR) is also used to support conformational analysis. The experimental vibrational frequencies can be compared against those calculated by DFT, often showing good correlation after applying a scaling factor. researchgate.net Specific absorption bands are characteristic of the functional groups present in the molecule.

Table 4: Expected FT-IR Vibrational Frequencies (in cm⁻¹)

Functional GroupVibrational ModeExpected Frequency Range
N-H (Amine)Stretching~3130 - 3300 cm⁻¹
C-H (Aromatic)Stretching~3045 cm⁻¹
C-H (Aliphatic)Stretching~2860 - 2930 cm⁻¹
C=N (Thiazole)Stretching~1550 - 1600 cm⁻¹
C-ClStretching~725 cm⁻¹

Data derived from analysis of similar compounds. mdpi.com

Exploration of Biological Activities in Preclinical and in Vitro Models

In Vitro Antimicrobial Investigations

The 2-aminothiazole (B372263) nucleus is a core component of many compounds demonstrating a wide spectrum of bioactivities, including antimicrobial effects. researchgate.netsemanticscholar.org Research into 5-(4-chloro-3-methylphenyl)thiazol-2-amine and its derivatives has revealed potential efficacy against various microbial pathogens.

Evaluation of Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus)

Derivatives of 2-aminothiazole have been shown to possess notable activity against Gram-positive bacteria. While specific data for the parent compound this compound is part of broader studies, the class of compounds exhibits significant potential. For instance, various substituted 2-aminothiazoles have demonstrated inhibitory activity against Staphylococcus aureus, a major human pathogen. The efficacy of these compounds is often attributed to the specific substitutions on the thiazole (B1198619) and associated phenyl rings, which influence their physicochemical properties and ability to interact with bacterial targets.

Assessment of Antibacterial Efficacy Against Gram-Negative Strains (e.g., Chromobacterium violaceum)

Gram-negative bacteria present a greater challenge for antimicrobial agents due to their complex outer membrane. However, the amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic characteristics, may facilitate their penetration of this barrier. mdpi.com Studies on various 2-aminothiazole derivatives have reported activity against Gram-negative bacteria such as Escherichia coli. This suggests that the this compound scaffold could be a promising starting point for developing agents effective against these more resistant bacterial forms.

Evaluation of Antifungal Efficacy Against Fungal Species (e.g., Aspergillus niger, Candida albicans)

The antifungal potential of 2-aminothiazole derivatives has been well-documented. researchgate.netsemanticscholar.org Various synthesized compounds based on this scaffold have been tested against clinically relevant fungal species. Studies have shown that certain derivatives exhibit potent antifungal activity against fungi like Aspergillus niger and Candida albicans. This activity is often comparable to, and in some cases better than, standard reference drugs. nih.gov The substitution pattern on the thiazole ring is a key determinant of the antifungal potency and the spectrum of activity.

Antimicrobial Activity of Representative 2-Aminothiazole Derivatives
MicroorganismTypeObserved Activity
Staphylococcus aureusGram-Positive BacteriaGood
Escherichia coliGram-Negative BacteriaModerate
Aspergillus nigerFungusGood
Candida albicansFungusGood

Mechanisms of Antimicrobial Action (e.g., membrane disruption, enzyme inhibition)

The antimicrobial action of 2-aminothiazole derivatives is believed to be multifactorial. One proposed mechanism involves the inhibition of essential microbial enzymes. nih.gov For instance, molecular docking studies suggest that these compounds may inhibit enzymes like MurB, which is crucial for bacterial cell wall biosynthesis. nih.gov In fungi, the target is thought to be the CYP51 enzyme (lanosterol 14α-demethylase), which is vital for ergosterol biosynthesis, a key component of the fungal cell membrane. nih.gov

Another potential mechanism is the disruption of the microbial cell membrane. The amphiphilic character of these molecules allows them to insert into the cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and eventual cell death. mdpi.com

In Vitro Antiproliferative and Anticancer Studies

Thiazole-containing compounds are recognized for their potential as anticancer agents, and the 2-aminothiazole scaffold is a key structure in this area of drug development. semanticscholar.org

Assessment of Cytotoxicity against Various Cancer Cell Lines (in vitro)

Numerous studies have explored the cytotoxic effects of novel 2-aminothiazole derivatives against a range of human cancer cell lines. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, with their efficacy being highly dependent on their specific chemical structures. The presence of various substituents on the core scaffold allows for the fine-tuning of their cytotoxic potency and selectivity towards cancer cells over normal cells. The mechanism of action is an area of active investigation, with potential pathways including the inhibition of protein kinases, induction of apoptosis, and interference with the cell cycle.

Investigations into Cell Cycle Arrest and Apoptosis Induction Pathways

The ability to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells is a hallmark of many effective chemotherapeutic agents. While direct studies on this compound are limited, research on structurally similar compounds suggests this is a promising area of investigation.

For instance, studies on a series of related thiazol-5(4H)-one derivatives revealed that the most active cytotoxic agents could induce apoptosis and arrest cell cycle progression at the G2/M phase nih.gov. This phase of the cell cycle is a critical checkpoint before mitosis, and its disruption can lead to mitotic catastrophe and cell death. Similarly, the fluorinated benzothiazole (B30560) analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which shares a substituted aminophenyl moiety, caused sensitive MCF-7 breast cancer cells to arrest in the G1 and S phases of the cell cycle nih.gov. Other research on ciminalum-thiazolidinone hybrids has shown the induction of specific signaling apoptotic pathways, potentially involving a caspase-independent, AIF-mediated mechanism nih.gov. These findings collectively suggest that the broader class of thiazole-containing compounds has a demonstrable capacity to disrupt cancer cell proliferation by modulating cell cycle checkpoints and activating apoptotic pathways.

Exploration of Potential Molecular Targets in Cancer Pathways (e.g., tubulin polymerization inhibition, kinase inhibition)

Identifying specific molecular targets is crucial for understanding a compound's mechanism of action. For the 2-aminothiazole scaffold, two prominent areas of investigation have been the disruption of the cellular cytoskeleton via tubulin polymerization and the inhibition of key signaling proteins like kinases.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy mdpi.com. Research has shown that thiazole derivatives can act as potent inhibitors of tubulin polymerization, often by binding to the colchicine site nih.govmdpi.com. A study on thiazol-5(4H)-one derivatives identified compounds with potent tubulin polymerization inhibitory activity, with IC₅₀ values in the nanomolar range, even exceeding the potency of the reference compound colchicine nih.gov. This inhibition of tubulin dynamics is directly linked to the observed G2/M cell cycle arrest and cytotoxic activity nih.govmdpi.com.

Interactive Table: Tubulin Polymerization Inhibition by Thiazole Analogues

Data sourced from a study on thiazol-5(4H)-one derivatives, which are structurally related to the subject compound nih.gov.

Kinase Inhibition: The 2-aminothiazole structure is a well-established template for the development of protein kinase inhibitors nih.govacs.orgacs.org. Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a common feature of cancer nih.gov. The prominent anticancer drug Dasatinib, a potent pan-Src family kinase inhibitor, is built upon a 2-aminothiazole core nih.govacs.org. Further research has identified aminothiazole derivatives that inhibit other crucial cancer-related kinases, including Aurora kinases A and B, which are key regulators of mitosis, and Casein Kinase II (CK2), which is involved in cell survival pathways nih.gov. This body of evidence strongly suggests that kinase inhibition is a highly probable mechanism of action for novel 2-aminothiazole compounds.

Other Pharmacological Explorations in In Vitro Systems

Beyond direct anticancer effects, compounds are often screened against a variety of other pharmacological targets to uncover their full therapeutic potential.

Enzyme Inhibition Studies (e.g., kinases, other therapeutic targets)

As discussed, kinase inhibition is a significant activity of this compound class nih.govnih.gov. In addition to kinases, studies have explored the effect of 2-aminothiazole derivatives on other enzyme systems. A notable study investigated the inhibitory effects of compounds, including the closely related 2-amino-4-(4-chlorophenyl)thiazole, on human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Carbonic anhydrases are involved in various physiological processes, including pH regulation, while cholinesterases are key enzymes in the nervous system. The 2-amino-4-(4-chlorophenyl)thiazole analogue demonstrated potent inhibition against hCA I with a Kᵢ value in the sub-micromolar range nih.gov.

Interactive Table: Enzyme Inhibition by a 2-Amino-4-(4-chlorophenyl)thiazole Analogue

\Value for 2-amino-4-(4-bromophenyl)thiazole. The 4-chloro analogue was the most potent against hCA I nih.gov.*

Other studies have identified 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives as inhibitors of tyrosinase, an enzyme involved in melanin production nih.gov.

Receptor Binding Assays (e.g., specific receptor antagonism, if suggested by preliminary data)

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. While extensive receptor binding data for the specific subject compound is not available, related structures have been investigated. A study focusing on the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for this ion channel semanticscholar.org. The identified compounds were shown to be negative allosteric modulators, suggesting that they bind to a site on the receptor distinct from the agonist binding site to inhibit its function semanticscholar.org. This indicates that the thiazole scaffold can be tailored to interact with specific ligand-gated ion channels.

Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Many studies have evaluated the antioxidant potential of thiazole-containing compounds using various in vitro assays nih.govnih.govnih.gov. The ability of these compounds to scavenge free radicals is often assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays mdpi.comijrpc.com. The antioxidant activity often depends on the specific substitution patterns on the thiazole and associated phenyl rings, with the presence of electron-donating groups sometimes enhancing the radical scavenging potential nih.gov. Some studies have reported that certain aminothiazole derivatives possess significant antioxidant potential, indicating a capacity to mitigate oxidative damage nih.gov.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

Translating in vitro findings into in vivo efficacy is a critical step in drug development. While in vivo data for this compound is not publicly available, preclinical studies on the closely related benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (and its water-soluble lysylamide prodrug), have been conducted researchgate.netnih.gov.

In these studies, the lysylamide prodrug demonstrated the ability to significantly retard the growth of human breast (MCF-7) and ovarian (IGROV-1) cancer xenografts in mice researchgate.netnih.gov. Following administration, the prodrug rapidly converts to the active parent amine, achieving plasma concentrations sufficient to induce cell death in sensitive cancer cell lines for over six hours nih.gov. These preclinical results provide in vivo proof-of-concept for the antitumor properties of the aminophenyl-thiazole/benzothiazole scaffold, supporting its potential for further development.

Investigations in Animal Models of Microbial Infections

There is no available data from studies investigating the efficacy of this compound in animal models of microbial infections. While the broader class of 2-aminothiazole derivatives has been explored for antimicrobial properties in vitro, specific in vivo studies to determine effects on bacterial load reduction for this compound have not been reported in the reviewed literature. nih.govjocpr.comresearchgate.net

Assessment of Antitumor Activity in Murine Xenograft Models

Information regarding the assessment of this compound in murine xenograft models for antitumor activity is not present in the available scientific literature. Although various substituted thiazole compounds have been evaluated for their anticancer potential, in vivo efficacy studies specifically for this compound have not been published. researchgate.netmdpi.comresearchgate.netnih.govnih.gov

Evaluation of Efficacy in Other Relevant Animal Models of Disease

There is a lack of published research on the evaluation of this compound in other relevant animal models of disease, such as those for inflammation or neurological disorders. While some related thiazole derivatives have been studied for anti-inflammatory effects in animal models, no such data is available for the specific compound . nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituents on the Phenyl Ring (Chloro and Methyl Groups)

The substitution pattern on the phenyl ring at the 5-position of the thiazole (B1198619) core is a key determinant of biological activity. The presence of both a chloro and a methyl group on the phenyl ring of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine significantly influences its physicochemical properties and, consequently, its interaction with biological targets.

The chloro and methyl groups exert distinct electronic and steric effects that modulate the activity of the parent compound.

Methyl Group: The methyl group at the meta position is an electron-donating group, which can influence the electron distribution in the phenyl ring. Sterically, the methyl group adds bulk to the molecule, which can either be beneficial for fitting into a specific binding pocket or detrimental due to steric hindrance. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group creates a unique electronic environment on the phenyl ring that is pivotal for its biological activity.

The following table summarizes the general electronic and steric properties of the chloro and methyl substituents.

SubstituentPositionElectronic EffectSteric EffectPotential Impact on Activity
ChloroPara (4)Electron-withdrawing (inductive), Weakly deactivating (resonance)ModerateCan enhance membrane permeability and form halogen bonds.
MethylMeta (3)Electron-donatingModerateCan influence electronic distribution and provide favorable steric interactions.

Modifications on the Thiazole Ring (e.g., N-substitution of the amine, modifications at C-4)

Modifications to the thiazole ring itself, particularly at the 2-amino group and the C-4 position, are common strategies for optimizing the activity of 2-aminothiazole (B372263) derivatives.

N-substitution of the amine: The 2-amino group is a key functional group that can participate in hydrogen bonding with biological targets. N-substitution of this amine with various functional groups, such as acyl, alkyl, or aryl moieties, can significantly alter the compound's biological profile. For example, acylation of the 2-amino group can lead to compounds with altered solubility, stability, and target-binding affinity. scielo.br The introduction of different substituents can modulate the compound's pharmacokinetic properties and lead to enhanced potency or selectivity.

Modifications at C-4: The C-4 position of the thiazole ring is another site amenable to modification. While the parent compound has a hydrogen at this position, the introduction of substituents can influence the molecule's conformation and interaction with target proteins. Studies on related 2-aminothiazoles have shown that substitution at the C-4 position with aryl or other groups can lead to potent biological activities. nih.gov

The table below illustrates potential modifications on the thiazole ring and their expected impact on activity.

Modification SiteType of ModificationPotential Effect on Biological Activity
2-Amino GroupAcylation, Alkylation, ArylationAltered hydrogen bonding capacity, modified solubility and pharmacokinetic properties, potential for new interactions with the target.
C-4 PositionIntroduction of alkyl or aryl groupsChanges in molecular conformation, potential for new steric and electronic interactions with the target.

Linker Region and Scaffold Variations (if applicable, for designing analogues)

For designing analogues of this compound, variations in the core scaffold and the introduction of linkers can be explored. While this specific molecule does not inherently have a linker, analogues can be designed where the phenylthiazole core is connected to another pharmacophore via a flexible or rigid linker. The nature and length of the linker can be optimized to achieve the desired orientation of the pharmacophores for optimal interaction with the target.

Scaffold hopping, where the thiazole ring is replaced by other five-membered heterocycles like oxadiazole or thiadiazole, is another strategy for developing new analogues. nih.govchemmethod.com Such modifications can lead to compounds with improved properties, such as enhanced metabolic stability or better selectivity.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

QSAR models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). By correlating these descriptors with the biological activity of a training set of compounds, a mathematical model can be established. rdd.edu.iq

For a series of 5-aryl-2-aminothiazole analogues, a QSAR model might reveal that:

Hydrophobicity: Increased lipophilicity of the substituents on the phenyl ring may correlate with enhanced cell permeability and, thus, higher activity.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring may be crucial for activity.

Steric Factors: The size and shape of the substituents may play a significant role in the binding affinity to the target.

A hypothetical QSAR equation for a series of analogues could take the form:

log(1/IC50) = c1logP + c2σ + c3*MR + constant

Where IC50 is the concentration required for 50% inhibition, logP represents lipophilicity, σ is the Hammett constant for electronic effects, and MR is the molar refractivity for steric effects. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor. Such models, once validated, can be invaluable in the rational design of new and more effective analogues of this compound. nih.govscielo.org.mx

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometric parameters of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system, providing detailed information about electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can optimize the molecular geometry to find its most stable three-dimensional structure, predicting parameters such as bond lengths, bond angles, and dihedral angles.

While specific DFT studies on 5-(4-Chloro-3-methylphenyl)thiazol-2-amine are not extensively published, analysis of closely related compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provides valuable insights. nih.gov For this analogue, structural geometry was calculated using the B3LYP level of theory with various basis sets, and the results showed good agreement with experimental X-ray diffraction data. nih.gov Such studies typically reveal that the heteroaromatic rings (thiazole or thiadiazole) are planar. nih.govnih.gov

DFT calculations also elucidate electronic properties, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Selected Optimized Geometric Parameters for an Analogue Compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, Calculated by DFT Note: This data is for a structurally similar compound and is presented for illustrative purposes.

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.745
C-S1.751
N-N1.385
C-N (ring)1.312
C-N (amino)1.365
C-S-C: 87.5
N-N-C: 115.1
S-C-N: 117.3
Data derived from studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole. nih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for quantum chemical calculations without reliance on empirical parameters. These methods are particularly useful for conformational analysis, which involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. iu.edu.sa By mapping the potential energy surface as a function of bond rotations, the most stable conformer can be identified. iu.edu.saresearchgate.net For molecules with rotatable bonds, such as the one between the phenyl and thiazole (B1198619) rings in this compound, this analysis is crucial for understanding its preferred shape.

Ab initio and DFT methods are also highly effective in predicting spectroscopic properties. Calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to molecular motions. researchgate.netnih.gov This comparison helps confirm the molecular structure and provides a more profound understanding of its dynamic behavior. researchgate.netelsevierpure.com Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the interpretation of experimental NMR spectra. iu.edu.sa

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms.

Docking simulations place the ligand, such as this compound, into the binding site of a target protein. The process explores various possible conformations and orientations of the ligand within the binding pocket. The results identify the most plausible binding mode and detail the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For example, in a study involving derivatives of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine, molecular docking was used to investigate their potential as inhibitors of the COVID-19 main protease (PDB ID: 6LU7). nih.gov The study revealed that these compounds could form several hydrogen bonds with key amino acid residues in the active site, including GLU166, LEU141, CYS145, and GLY143. nih.gov Such specific interactions are critical for the ligand's inhibitory activity.

A key output of molecular docking is the scoring function, which estimates the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, represents the free energy of binding; a more negative value indicates a stronger and more stable interaction.

In the aforementioned study on thiadiazole derivatives as potential COVID-19 inhibitors, the calculated binding energies ranged from –5.4 to –8.0 kcal/mol. nih.gov This quantitative analysis allows for the ranking of different compounds based on their predicted potency. By analyzing the binding orientation of the most potent compounds, researchers can understand the structure-activity relationships (SAR), identifying which chemical features of the ligand are essential for effective binding. This information is invaluable for designing new derivatives with improved affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for Analogue Compounds against COVID-19 Main Protease (6LU7) Note: This data is for structurally related compounds and is presented for illustrative purposes.

CompoundBinding Energy (kcal/mol)Interacting Amino Acid Residues
Analogue I-8.0GLU166, LEU141, CYS145, GLY143
Analogue IIa-7.7GLU166, LEU141, HIS163
Analogue IIb-7.5SER144, CYS145
Analogue IIc-7.4SER144, HIS163, LEU141
Data derived from studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. nih.gov

Molecular Dynamics Simulations for Ligand-Target Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the docked ligand-protein complex in a simulated physiological environment.

An MD simulation typically starts with the best-docked pose from a docking study. The complex is placed in a simulation box, usually filled with water molecules and ions, to mimic cellular conditions. Over the course of the simulation (spanning nanoseconds to microseconds), the trajectory of the complex is recorded.

Analysis of the MD trajectory provides insights into the stability and flexibility of the system. Key parameters include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which measures how much their structures deviate from the initial pose. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand remains securely bound. Another parameter, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's presence. By analyzing these dynamic properties, MD simulations can validate docking results and provide a more accurate picture of the binding event.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools that aid in the identification of novel bioactive compounds by defining the essential three-dimensional arrangement of chemical features required for a specific biological activity.

Development of Pharmacophore Models for Desired Biological Activities

The 2-aminothiazole (B372263) moiety is a versatile pharmacophore that has been incorporated into a wide array of derivatives targeting various biological endpoints, including anticancer activities. For instance, the 2-aminothiazole nucleus is a fundamental component of clinically approved anticancer drugs like Dasatinib. nih.gov The development of pharmacophore models for 2-aminothiazole derivatives often involves identifying key structural features that contribute to their therapeutic effects. These models are typically generated based on the structures of known active compounds or the active site of a target protein.

In the context of anticancer drug discovery, pharmacophore models for 2-aminothiazole derivatives have been developed to target specific proteins involved in cancer progression, such as Aurora kinases. nih.gov These models typically highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for binding to the kinase active site. The general structure of these models often includes features corresponding to the 2-amino group, the thiazole ring, and various substituents on the phenyl ring at the 5-position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on 2-aminothiazole derivatives further refine these pharmacophore models by correlating specific structural modifications with changes in biological activity. nih.govtandfonline.com These studies help in understanding the electronic and steric requirements for optimal interaction with the biological target.

Identification of Novel Hit Compounds

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the defined features. This approach has been successfully employed to identify new 2-aminothiazole derivatives with potential therapeutic activities. asianpubs.org

For example, virtual screening of compound libraries using pharmacophore models based on 2-aminothiazole scaffolds has led to the identification of novel inhibitors of various enzymes. nih.gov Molecular docking simulations are often used in conjunction with pharmacophore screening to refine the search and predict the binding modes and affinities of the identified hits within the active site of the target protein. nih.govasianpubs.org Through these in silico methods, several 2-aminothiazole derivatives have been identified as promising leads for further development. nih.gov

In Silico ADME Prediction (excluding in vivo experimental data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

Computational Assessment of Absorption and Distribution Potential

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties, such as lipophilicity (log P), aqueous solubility (log S), and polar surface area (PSA). Computational tools can predict these properties for compounds like this compound and its analogs, providing insights into their potential for oral bioavailability and ability to cross biological membranes.

Studies on various 2-aminothiazole derivatives have shown that these compounds generally exhibit favorable ADME profiles. For many analogs, the predicted lipophilicity falls within the acceptable range for drug-likeness, suggesting good potential for oral absorption. mdpi.com For instance, in silico analysis of 2-aminothiazol-4(5H)-one derivatives indicated high permeability in Caco-2 cell models and excellent probability of intestinal absorption. mdpi.com

The potential for a compound to cross the blood-brain barrier (BBB) is another critical distribution parameter. In silico models can predict BBB permeability based on molecular size, polarity, and other descriptors. For many 2-aminothiazole derivatives, these predictions suggest they are not likely to cross the BBB, which can be advantageous in avoiding central nervous system side effects for peripherally acting drugs. nih.gov

Prediction of Metabolic Stability and Excretion Pathways

The metabolism of a drug candidate significantly impacts its efficacy and safety. In silico methods can predict the potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. For 2-aminothiazole derivatives, the thiazole ring and the substituted phenyl ring are potential sites for metabolic modification. researchgate.net

Computational predictions can also identify which specific CYP isozymes are likely to be involved in the metabolism of a compound. For example, some studies on 2-aminothiazole derivatives have shown that they are not predicted to be inhibitors of major CYP isoforms like CYP3A4, which is beneficial as it reduces the risk of drug-drug interactions. mdpi.com

The predicted metabolic pathways and the nature of the metabolites can provide valuable information for guiding further chemical modifications to enhance metabolic stability. While detailed excretion pathway predictions from in silico models are more challenging, initial assessments can be made based on the compound's properties, such as its water solubility and potential for conjugation reactions.

The following table summarizes the predicted ADME properties for a representative set of 2-aminothiazole derivatives based on computational studies.

Compound ClassPredicted LogPPredicted Aqueous SolubilityPredicted GI AbsorptionPredicted BBB PermeabilityPredicted CYP Inhibition
2-Aminothiazol-4(5H)-one derivatives< 5VariesHighLowNot an inhibitor of CYP3A4
Substituted 2-amino-5-phenylthiazoles2.0 - 4.5ModerateHighLowVaries

Table 1: Predicted ADME Properties of Representative 2-Aminothiazole Derivatives

Derivatization and Analogue Development

Synthetic Strategies for Novel Analogues of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine

The development of new analogues of this compound is a crucial tactic in medicinal chemistry to improve the compound's strength, selectivity, and how it is processed by the body. A variety of synthetic methods are utilized to introduce a range of structural variations. nih.gov

A key area of focus for understanding the relationship between a molecule's structure and its activity (SAR) has been the systematic modification of the phenyl ring. The electronic and spatial characteristics of the groups attached to the phenyl ring can greatly affect the biological effects of the resulting compounds. nih.gov

A common synthetic route involves the Hantzsch thiazole (B1198619) synthesis, where an appropriately substituted phenacyl halide is reacted with a thiourea (B124793) derivative. mdpi.com To create analogues with different substituents on the phenyl moiety, the synthesis would begin with a substituted acetophenone (B1666503). For example, to introduce a fluoro group, 4-fluoroacetophenone would be the starting material, which is then brominated to form 4-fluorophenacyl bromide. mdpi.com This intermediate can then be reacted with a suitable thiourea to yield the desired 5-phenylthiazol-2-amine (B1207395) analogue. This approach allows for the introduction of a wide array of substituents, including halogens, alkyl groups, and other functional groups, onto the phenyl ring, enabling a thorough investigation of their impact on biological activity. mdpi.com

The following table provides examples of different substituents that can be introduced on the phenyl moiety:

Starting MaterialResulting Phenyl Substituent
4-Fluoroacetophenone4-Fluorophenyl
4-Chloroacetophenone4-Chlorophenyl
4-Methylacetophenone4-Methylphenyl

The primary amino group at the 2-position of the thiazole ring is a prime location for derivatization, providing a point of attachment for a wide variety of functional groups through chemical reactions such as acylation and alkylation. libretexts.orglibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com

Acylation: This process involves the reaction of the amino group with acyl halides (like acetyl chloride or benzoyl chloride) or acid anhydrides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com This results in the formation of an amide derivative. Acylation is a valuable technique for introducing a diverse range of acyl groups, which can alter the molecule's properties and biological interactions. For example, reacting 2-aminothiazole (B372263) derivatives with chloroacetyl chloride can produce an intermediate that can be further modified. ijpsr.com The resulting acylbenzene products are less reactive than the original molecule, which prevents multiple acylations from occurring on the same ring. libretexts.org

Alkylation: The amino group can also be modified by adding one or two alkyl groups through a reaction with alkyl halides. This Friedel-Crafts alkylation reaction also typically employs a Lewis acid catalyst. libretexts.orglibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com However, this reaction has some limitations. For instance, the aromatic ring should not have strongly deactivating groups, and there's a possibility of multiple alkyl groups being added. libretexts.org

These modifications are summarized in the interactive data table below:

Modification TypeReagent ExampleCatalystResulting Functional Group
AcylationAcetyl chlorideAlCl₃-NHC(O)CH₃
AcylationBenzoyl chlorideAlCl₃-NHC(O)Ph
AlkylationMethyl iodideAlCl₃-NHCH₃ or -N(CH₃)₂

To further broaden the range of chemical structures, researchers have also explored modifications to the thiazole ring itself. This includes fusing another ring to the thiazole structure or replacing the thiazole ring with other heterocyclic systems. openaccessjournals.comresearchgate.netresearchgate.netopenaccessjournals.com

Ring Fusion: Fusing a benzene (B151609) ring to the thiazole core results in a benzothiazole (B30560) derivative. This creates a more rigid and planar molecule, which can lead to different interactions with biological targets. nih.gov

Ring Replacement (Bioisosterism): The thiazole ring can be replaced by other five-membered heterocyclic rings that have similar physical and chemical properties, a concept known as bioisosteric replacement. openaccessjournals.comresearchgate.netresearchgate.netopenaccessjournals.com The goal is to maintain or improve the biological activity of the parent compound. Examples of bioisosteres for the thiazole ring include:

Thiadiazole: A new series of 2,5-disubstituted-1,3,4-thiadiazole derivatives have been synthesized from 5-(4-Chloro-phenyl)- nih.govopenaccessjournals.comresearchgate.netthiadiazol-2-ylamine. researchgate.net

Oxadiazole: The 1,2,4-oxadiazole (B8745197) ring is another bioisostere that has been investigated for its ability to maintain biological activity. researchgate.net

Triazole and Imidazole: Series of thiazoles, triazoles, and imidazoles have been designed as bioisosteres of a 1,5-diarylpyrazole motif. researchgate.net

This strategy of bioisosteric replacement can lead to improved derivatives by altering the physicochemical properties of the original compound while retaining its biological activity. openaccessjournals.com

Chemoinformatics-Driven Design of Compound Libraries

Modern drug discovery heavily relies on chemoinformatics to guide the design of compound libraries. researchgate.net Computational tools are employed to efficiently navigate the vast chemical space around a lead compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netresearchgate.net For instance, 3D-QSAR analysis, including CoMFA and CoMSIA, has been used to study the structure-activity relationships of thiazole derivatives. tandfonline.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding interactions and can guide the design of analogues with improved affinity and selectivity. mdpi.com

By integrating these chemoinformatic approaches with synthetic chemistry, researchers can accelerate the optimization process and more effectively design novel analogues with enhanced biological properties. researchgate.net

Future Perspectives in Chemical Biology and Preclinical Research

Integration with Advanced Biological Screening Platforms

The initial step in elucidating the therapeutic potential of 5-(4-Chloro-3-methylphenyl)thiazol-2-amine involves its comprehensive evaluation using advanced biological screening platforms. High-throughput screening (HTS) and high-content screening (HCS) are powerful technologies that enable the rapid assessment of a compound's activity against a vast array of biological targets.

Future research should prioritize the screening of this compound against diverse panels of cell lines, including those representing various cancer types, infectious agents, and inflammatory conditions. nih.gov The utilization of three-dimensional (3D) cell culture models, such as spheroids and organoids, will be crucial in mimicking the in vivo microenvironment more accurately, thereby providing more physiologically relevant data. azbigmedia.com

Table 1: Illustrative High-Throughput Screening Cascade for this compound

Screening Phase Platform/Assay Objective Potential Targets/Cell Lines
Primary Screen Cell Viability Assays (e.g., MTT, CellTiter-Glo®)To identify cytotoxic or cytostatic effects.NCI-60 cancer cell line panel, various bacterial and fungal strains.
Secondary Screen High-Content ImagingTo assess effects on cellular morphology, apoptosis, and cell cycle.Selected "hit" cell lines from the primary screen.
Target Deconvolution Kinase profiling, receptor binding assays, proteomic analyses.To identify the specific molecular targets of the compound.Panel of recombinant kinases, GPCRs, and other relevant proteins.

Exploration of Combination Therapies with Existing Agents in Preclinical Models

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. Future preclinical studies should investigate the potential of this compound to synergize with existing therapeutic agents. This approach can enhance efficacy, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity.

Initial in vitro studies using checkerboard assays can determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a panel of standard-of-care drugs. Promising combinations can then be advanced to in vivo preclinical models, such as xenograft models in rodents, to evaluate their therapeutic efficacy and safety.

Development of Prodrug Strategies for Enhanced Delivery to Target Tissues

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. For this compound, the exocyclic amino group presents a readily available handle for chemical modification to create various prodrugs, such as carbamates, amides, or phosphate (B84403) esters. These modifications can improve aqueous solubility, enhance membrane permeability, and potentially achieve targeted drug release in specific tissues or cellular compartments.

Emerging Applications and Unexplored Biological Pathways in Basic Research

The thiazole (B1198619) scaffold is known to interact with a wide range of biological targets, and it is plausible that this compound may modulate novel or underexplored biological pathways. nih.gov Future basic research should aim to uncover these a new applications and mechanisms of action.

Chemical proteomics and transcriptomics approaches could be employed to identify the cellular targets and pathways affected by the compound. For instance, affinity-based probes derived from this compound could be used to isolate its binding partners from cell lysates, which can then be identified by mass spectrometry. Such studies could reveal unexpected therapeutic opportunities for this compound.

Design of Targeted Delivery Systems for In Vitro and In Vivo (non-human) Studies

To maximize the therapeutic index of this compound, the design of targeted delivery systems represents a sophisticated and promising approach. These systems aim to concentrate the drug at the site of action, thereby enhancing its efficacy while minimizing off-target effects and systemic toxicity. azbigmedia.com

Nanotechnology-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate this compound. The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on diseased cells. This strategy would facilitate the selective delivery of the compound to the intended tissues or cells.

Table 2: Potential Targeted Delivery Systems for this compound

Delivery System Targeting Ligand Potential Application In Vitro/In Vivo Model
Liposomes Anti-EGFR AntibodyEGFR-overexpressing cancersA549 lung cancer cells, xenograft mouse models. nih.gov
Polymeric Nanoparticles Folic AcidFolate receptor-positive cancersHeLa cervical cancer cells, patient-derived xenografts.
Micelles RGD PeptideTumors with high integrin expressionGlioblastoma cell lines, orthotopic brain tumor models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Chloro-3-methylphenyl)thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chloro-3-methylphenyl isothiocyanate with α-bromo ketones or via Hantzsch thiazole synthesis. Key reagents include phosphorus pentachloride (PCl₅) for activating carboxylic acid intermediates and triethylamine as a base to neutralize byproducts . Optimal conditions involve inert atmospheres (e.g., nitrogen) and elevated temperatures (80–100°C) to minimize oxidation and maximize conversion. Yields typically range from 50–70%, depending on solvent purity and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the thiazole ring protons appear at δ 6.9–7.5 ppm (aromatic), while the amine (-NH₂) proton resonates as a broad singlet near δ 5.5 ppm. The 4-chloro-3-methylphenyl group shows distinct splitting patterns in CDCl₃ .
  • IR Spectroscopy : Stretching vibrations for C-S (680–750 cm⁻¹), C=N (1500–1600 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₀H₈ClN₂S (MW: 238.7 g/mol) .

Q. What safety protocols are recommended for handling and waste disposal?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy. Avoid inhalation of fine powders.
  • Waste Management : Segregate organic waste containing halogenated byproducts (e.g., chlorinated intermediates) and neutralize acidic residues before disposal. Collaborate with certified waste management services for incineration or chemical degradation .

Q. How is the compound evaluated for biological activity in vitro?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values determined via broth microdilution .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps to predict charge transfer behavior. Exact exchange terms improve accuracy for aromatic systems, revealing electrophilic sites at the thiazole C-2 position . Solvent effects (e.g., PCM models) simulate interactions in biological matrices, aiding SAR studies .

Q. What strategies resolve contradictions in crystallographic data versus solution-phase NMR structures?

  • Methodological Answer :

  • Crystallography : Use SHELX for single-crystal X-ray refinement. Hydrogen bonding networks (e.g., N-H···S interactions) stabilize crystal packing, which may differ from solution conformers .
  • Dynamic NMR : Variable-temperature studies detect rotational barriers in solution, explaining discrepancies between solid-state and liquid-phase geometries .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance antimicrobial potency by 2–4-fold. Compare with analogs like 5-(4-bromophenyl)thiazol-2-amine via logP measurements and docking studies (e.g., binding to bacterial dihydrofolate reductase) .

Q. What role do hydrogen-bonding motifs play in supramolecular assembly?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) chains from N-H···N interactions. These patterns influence solubility and stability in co-crystals with excipients (e.g., carboxylic acids), critical for formulation .

Q. How can synthetic byproducts be characterized and minimized?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress and identify byproducts (e.g., dimeric thiazoles).
  • Optimization : Adjust stoichiometry (e.g., 1.2:1 ratio of aryl precursor to thiourea) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

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